(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H21ClN4O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrimidine ring substituted with an ethoxy group
Scientific Research Applications
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating the biological activity of piperidine and pyrimidine derivatives.
Pharmaceutical Industry: It is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Chemical Research: The compound is used in studies exploring new synthetic methodologies and reaction mechanisms involving piperidine and pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and formamide.
Substitution with Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled through a nucleophilic substitution reaction.
Formation of Methanamine Group: The methanamine group is introduced via a reductive amination reaction.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes in the central nervous system, modulating neurotransmitter release and uptake. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence pathways related to mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
- (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
- (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
- (1-(6-Fluoropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
Uniqueness
(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is unique due to the presence of the ethoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s pharmacokinetic properties, such as its solubility, stability, and ability to cross biological membranes, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-17-12-7-11(14-9-15-12)16-5-3-10(8-13)4-6-16;/h7,9-10H,2-6,8,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHULWESJBZBPNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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